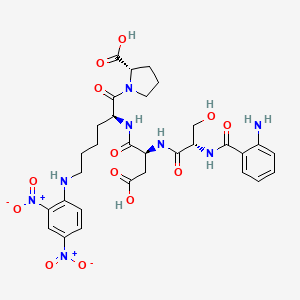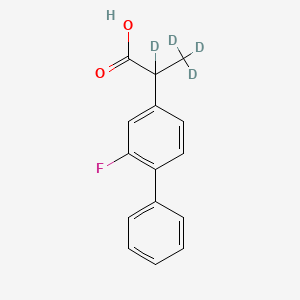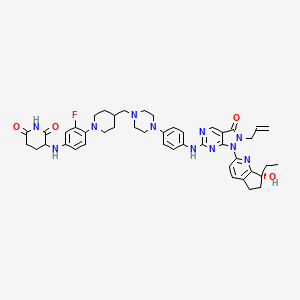
Wee1-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Wee1-IN-6 is a potent and selective inhibitor of the Wee1 kinase, a crucial regulator of the G2/M checkpoint in the cell cycle. Wee1 kinase plays a significant role in DNA damage response by preventing cells with damaged DNA from entering mitosis, thereby allowing time for DNA repair. Inhibition of Wee1 kinase has been explored as a therapeutic strategy in cancer treatment, particularly in tumors with defective p53 pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Wee1-IN-6 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route may include the following steps:
Preparation of Intermediates: The initial steps involve the synthesis of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process with optimization for cost-effectiveness and yield. This includes the use of large-scale reactors, continuous flow systems, and automated purification techniques to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
Wee1-IN-6 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert this compound into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the this compound molecule .
Applications De Recherche Scientifique
Wee1-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Wee1 kinase in cell cycle regulation and DNA damage response.
Biology: Employed in research to understand the molecular mechanisms of cell cycle checkpoints and their implications in cancer biology.
Medicine: Investigated as a potential therapeutic agent in cancer treatment, particularly in combination with other chemotherapeutic agents to enhance their efficacy.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development
Mécanisme D'action
Wee1-IN-6 exerts its effects by inhibiting the activity of Wee1 kinase. Wee1 kinase phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing the entry of cells into mitosis. Inhibition of Wee1 kinase by this compound leads to the activation of CDK1, forcing cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and cell death. This mechanism is particularly effective in cancer cells with defective p53 pathways, which rely heavily on the G2/M checkpoint for DNA repair .
Comparaison Avec Des Composés Similaires
Wee1-IN-6 is compared with other Wee1 kinase inhibitors such as:
AZD1775: Another potent Wee1 inhibitor with similar mechanisms of action but different pharmacokinetic properties.
MK-1775: Known for its use in combination with DNA-damaging agents in cancer therapy.
PD0166285: A Wee1 inhibitor with distinct chemical structure and efficacy profile
This compound is unique due to its high selectivity and potency, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C45H52FN11O4 |
|---|---|
Poids moléculaire |
830.0 g/mol |
Nom IUPAC |
3-[4-[4-[[4-[4-[[1-[(7R)-7-ethyl-7-hydroxy-5,6-dihydrocyclopenta[b]pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]-3-fluoroanilino]piperidine-2,6-dione |
InChI |
InChI=1S/C45H52FN11O4/c1-3-19-56-43(60)34-27-47-44(52-41(34)57(56)38-13-5-30-15-18-45(61,4-2)40(30)50-38)49-31-6-9-33(10-7-31)54-24-22-53(23-25-54)28-29-16-20-55(21-17-29)37-12-8-32(26-35(37)46)48-36-11-14-39(58)51-42(36)59/h3,5-10,12-13,26-27,29,36,48,61H,1,4,11,14-25,28H2,2H3,(H,47,49,52)(H,51,58,59)/t36?,45-/m1/s1 |
Clé InChI |
CAYRPQWWJKJLCB-UMZZRWAOSA-N |
SMILES isomérique |
CC[C@]1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)CC7CCN(CC7)C8=C(C=C(C=C8)NC9CCC(=O)NC9=O)F)O |
SMILES canonique |
CCC1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)CC7CCN(CC7)C8=C(C=C(C=C8)NC9CCC(=O)NC9=O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-1-[1-[(S)-[1-cyclopentyl-3-(2-methylphenyl)pyrazol-4-yl]-(4-methylphenyl)methyl]-2-oxidanylidene-pyridin-3-yl]-3-methyl-2-oxidanylidene-N-(3-oxidanylidene-2-azabicyclo[2.2.2]octan-4-yl)imidazolidine-4-carboxamide](/img/structure/B12379074.png)
![7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B12379082.png)

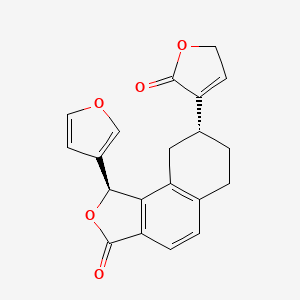
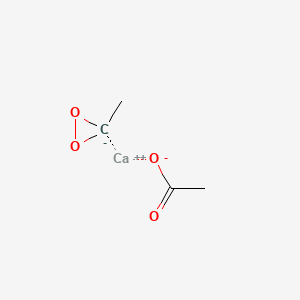

![(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid](/img/structure/B12379117.png)
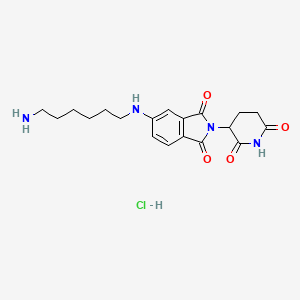
![4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide](/img/structure/B12379123.png)

